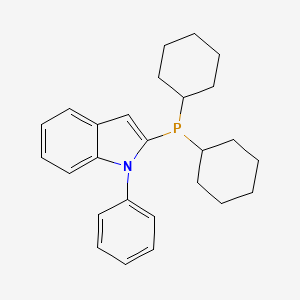

2-(Dicyclohexylphosphino)-1-phenylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-(1-phenylindol-2-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32NP/c1-4-13-22(14-5-1)27-25-19-11-10-12-21(25)20-26(27)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWPHBJJVRIXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696510 | |

| Record name | 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740815-36-5 | |

| Record name | 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenyl-2-(dicyclohexylphosphino)indol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Indolylphosphines in Modern Catalysis

An In-depth Technical Guide to 2-(Dicyclohexylphosphino)-1-phenylindole: Synthesis, Characterization, and Application

In the landscape of homogeneous catalysis, the design and synthesis of effective ligands are paramount to advancing chemical transformations. Phosphine ligands, in particular, have become a cornerstone, offering a remarkable degree of tunability in both their steric and electronic properties.[1] Within this critical class of molecules, this compound, also known by the trade name cataCXium® PInCy, has emerged as a powerful and versatile ligand.[2][3] Its unique architecture, which combines the electron-rich indole scaffold with bulky, electron-donating dicyclohexylphosphino substituents, makes it highly effective for a range of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will dissect its synthesis, explaining the causal logic behind the chosen methodologies, detail its comprehensive characterization, and discuss its proven applications, particularly in the context of C-N and C-C bond formation. The strategic design of such indolylphosphine ligands—often prioritizing inexpensive starting materials, straightforward synthetic routes, and the potential for structural diversification—is a key driver of innovation in catalysis.[1][4]

Synthesis: A Modular Approach to a High-Performance Ligand

The synthesis of this compound is a multi-step process that hinges on the initial formation of the N-phenylindole core, followed by a regioselective introduction of the phosphine moiety at the C2 position. This modular approach allows for structural variations if needed.

Causality in Experimental Design

The chosen synthetic pathway is dictated by the need for high regioselectivity and the sensitive nature of the phosphine group to oxidation. The key transformation is a deprotonation-phosphinylation sequence. The C2 proton of the indole ring is the most acidic, allowing for its selective removal with a strong organolithium base. The subsequent reaction with an electrophilic phosphorus source, chlorodicyclohexylphosphine, installs the desired functional group. Low temperatures are critical during this step to prevent undesirable side reactions and decomposition of the organolithium intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Phenyl-1H-indole

The N-phenylindole precursor can be synthesized via several methods, including the Fischer indole synthesis or, more commonly for this specific N-arylation, a copper or palladium-catalyzed cross-coupling reaction between indole and an aryl halide.

Step 2: C2-Phosphinylation of 1-Phenyl-1H-indole

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-1H-indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. All solvents must be dry and oxygen-free.[5]

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equiv.) dropwise, ensuring the internal temperature does not rise significantly. The formation of the C2-lithiated indole intermediate is typically rapid. The choice of a strong base like n-BuLi is essential to achieve complete and regioselective deprotonation at the most acidic C2 position of the indole ring.[6]

-

Phosphinylation: In a separate flask, prepare a solution of chlorodicyclohexylphosphine (Cy₂PCl, ~1.1 equiv.) in anhydrous THF. Add this solution dropwise to the cold, stirred solution of the lithiated indole. The nucleophilic carbon of the organolithium intermediate attacks the electrophilic phosphorus atom, displacing the chloride and forming the C-P bond.

-

Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel to afford this compound as a solid.[7]

Figure 1: Synthetic workflow for this compound.

Comprehensive Characterization

Confirming the identity and purity of the synthesized ligand is crucial for its reliable performance in catalysis. A combination of spectroscopic and physical methods is employed.

| Property | Data | Reference |

| Appearance | White to yellow powder | [7] |

| Molecular Formula | C₂₆H₃₂NP | [2][7] |

| Molecular Weight | 389.51 g/mol | [2][7] |

| Melting Point | 157-159 °C (recrystallized from hexane) | [7] |

| CAS Number | 740815-36-5 | [2] |

Table 1: Physical and Chemical Properties.

Spectroscopic Analysis

-

³¹P NMR Spectroscopy: This is the most definitive characterization technique for phosphine ligands. A single resonance in the proton-decoupled ³¹P NMR spectrum is expected. For similar trialkyl/aryl phosphines, the chemical shift (δ) typically appears in the range of -10 to 50 ppm, confirming the presence of the trivalent phosphorus atom.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's structure.

-

Aromatic Region (δ ~6.5-8.0 ppm): Complex multiplets corresponding to the protons on the N-phenyl ring and the indole core will be present.

-

Aliphatic Region (δ ~1.0-2.5 ppm): A series of broad, overlapping multiplets corresponding to the 22 protons of the two cyclohexyl rings will dominate this region.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons of the indole and phenyl rings, as well as the aliphatic carbons of the cyclohexyl groups. Importantly, carbons that are 1, 2, or 3 bonds away from the phosphorus atom will exhibit splitting (coupling) due to the ¹³C-¹³P interaction, providing further structural confirmation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will show a prominent peak for the molecular ion [M+H]⁺ at m/z 390.2, confirming the molecular weight of the compound.

Application in Palladium-Catalyzed Cross-Coupling

This compound is a highly effective ligand for palladium, forming active and stable catalytic species. Its utility stems from a combination of steric and electronic factors:

-

Steric Bulk: The two large cyclohexyl groups create a sterically demanding environment around the palladium center. This bulk promotes the crucial reductive elimination step—the final, product-forming step in many cross-coupling cycles—and helps to stabilize the monoligated palladium(0) species, which is often the active catalyst.[8]

-

Electron-Donating Nature: As a trialkyl-type phosphine, it is a strong electron donor. This increases the electron density on the palladium center, which facilitates the initial oxidative addition step of the aryl halide to the Pd(0) complex.[4]

This ligand has proven its efficacy in several key transformations that are fundamental to modern organic synthesis:

-

Buchwald-Hartwig Amination: It is a valuable ligand for the formation of C-N bonds between aryl halides and a wide range of amines.[2][9] This reaction is a cornerstone in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals.[10]

-

Suzuki-Miyaura Coupling: The ligand efficiently promotes the coupling of aryl halides with boronic acids to form biaryl structures, a common motif in drug discovery and materials science.[2]

-

Sonogashira Coupling: It is also used for the coupling of aryl halides with terminal alkynes, providing a direct route to substituted alkynes.[2]

Figure 2: Role of the ligand (L) in a generalized catalytic cycle.

Conclusion

This compound stands as a testament to the power of rational ligand design in advancing synthetic capabilities. Its straightforward and modular synthesis provides access to a robust ligand whose steric and electronic properties are finely tuned for high performance in palladium-catalyzed cross-coupling reactions. Through detailed characterization, its structure and purity can be unequivocally confirmed, ensuring reproducibility in its catalytic applications. For researchers in drug development and process chemistry, this indolylphosphine ligand is an invaluable tool for the efficient and reliable construction of essential C-N and C-C bonds, enabling the synthesis of complex molecules that drive scientific progress.

References

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

-

ResearchGate. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

-

Kwong, F. Y., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-212. [Link]

-

Franzén, J., et al. (2007). Preparation of indole-phosphine oxazoline (IndPHOX) ligands and their application in allylic alkylation. Tetrahedron: Asymmetry. [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and application of chiral phosphine ligand. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Adesokan, A. A., & Nyamori, V. O. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 516-557. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Angene. (n.d.). High-Performance 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. Retrieved from [Link]

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]

-

Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(32), 10834-10847. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. This compound | 740815-36-5 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 740815-36-5 [amp.chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]

- 7. This compound | CAS#:740815-36-5 | Chemsrc [chemsrc.com]

- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to 2-(Dicyclohexylphosphino)-1-phenylindole

Introduction: A Modern Ligand for Robust Cross-Coupling

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly dependent on the nature of the ancillary ligand bound to the palladium center. 2-(Dicyclohexylphosphino)-1-phenylindole, also known by the trade name cataCXium® PInCy, has emerged as a highly effective monodentate phosphine ligand for a variety of these critical reactions.[1]

This guide provides an in-depth technical overview of this compound, covering its fundamental properties, its pivotal role and mechanism in catalysis, practical synthesis and application protocols, and essential safety information for researchers in drug discovery and chemical development.

Core Identification and Physicochemical Properties

The unique structure of this compound, which marries a bulky, electron-rich dicyclohexylphosphino moiety with a rigid N-phenylindole backbone, imparts exceptional catalytic activity.

-

CAS Number : 740815-36-5

-

Common Synonyms : cataCXium® PInCy, N-Phenyl-2-(dicyclohexylphosphino)indole, Dicyclohexyl(1-phenyl-1H-indol-2-yl)phosphine

Physicochemical Data

The key properties of this ligand are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₂NP | [1] |

| Molecular Weight | 389.51 g/mol | [1] |

| Appearance | White to yellow powder | |

| Melting Point | 157-159 °C (recrystallized from hexane) | [2] |

| Boiling Point | 546.2 ± 32.0 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dichloromethane); Insoluble in water. | |

| Sensitivity | Air sensitive | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen), protected from light. |

The Ligand's Role in Catalysis: Mechanism and Applications

This compound is classified as a bulky, electron-rich phosphine ligand. This combination of steric hindrance and electronic properties is crucial for its success in catalysis.

-

Expertise & Experience : The two bulky cyclohexyl groups on the phosphorus atom create a large steric footprint around the palladium center. This bulkiness is instrumental in promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step and leads to the formation of the desired product.[3] The electron-donating nature of the phosphine group increases the electron density on the palladium, facilitating the initial oxidative addition of the catalyst into the aryl halide bond.[3]

This ligand has demonstrated exceptional performance in several key palladium-catalyzed reactions:

-

Suzuki-Miyaura Coupling : It forms highly active catalysts for the coupling of aryl halides (including challenging chlorides) and triflates with boronic acids.[1]

-

Buchwald-Hartwig Amination : The ligand is effective in the formation of C-N bonds via the coupling of aryl halides with amines.[1]

-

Sonogashira Coupling : It is also utilized in the coupling of aryl bromides with terminal alkynes.[1]

Visualizing the Catalytic Cycle

The diagram below illustrates the fundamental steps of a Suzuki-Miyaura cross-coupling reaction, highlighting the points where the phosphine ligand (L) is critical to the palladium catalyst's function.

Synthesis and Experimental Protocols

Plausible Synthesis Pathway

The synthesis of indolylphosphine ligands like this compound typically involves a multi-step sequence. A common and reliable approach begins with the construction of the N-phenylindole core, followed by directed lithiation and quenching with an electrophilic phosphorus source.[4][5]

Trustworthiness: A Self-Validating Protocol

The following protocol for a Suzuki-Miyaura coupling is designed to be self-validating. The inclusion of an internal standard and monitoring by GC-MS or LC-MS at set time points allows for the direct observation of reagent consumption and product formation, ensuring the reaction's integrity and progress.

Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

This compound

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

Phenylboronic Acid (1.2 mmol, 146 mg)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

-

Toluene (5 mL, anhydrous)

-

Internal Standard (e.g., Dodecane)

Procedure:

-

Catalyst Preparation (In-situ):

-

To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.022 mmol, 8.6 mg).

-

Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

-

Add 2 mL of anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature. The formation of the active Pd(0) species is often indicated by a color change.

-

-

Reaction Assembly:

-

In a separate oven-dried Schlenk tube, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Add the internal standard.

-

Evacuate and backfill this tube with argon three times.

-

Via cannula or syringe, transfer the prepared catalyst solution to the tube containing the reagents.

-

Rinse the catalyst flask with the remaining 3 mL of toluene and add it to the reaction mixture to ensure complete transfer.

-

-

Reaction Execution:

-

Place the sealed Schlenk tube in a pre-heated oil bath at 80 °C.

-

Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots at 1h, 4h, and 12h, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methyl-1,1'-biphenyl.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety protocols are non-negotiable for ensuring reliable and safe experimental outcomes.

-

Hazard Statements : This compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures :

-

P264 : Wash hands and exposed skin thoroughly after handling.

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling : Always handle this air-sensitive compound in a glovebox or under an inert atmosphere (e.g., using a Schlenk line). Avoid inhalation of dust. Use in a well-ventilated area or fume hood.

-

Storage : Store the container tightly sealed in a cool, dry, and dark place, preferably in a refrigerator designated for chemicals, under a blanket of nitrogen or argon.

-

References

-

Wong, S. M., Yuen, O. Y., Choy, P. Y., So, C. M., & Kwong, F. Y. (2016). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 93, 14–28. [Link]

-

ChemSrc. (2023). This compound | CAS#:740815-36-5. [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

"2-(Dicyclohexylphosphino)-1-phenylindole" molecular structure and IUPAC name

An In-Depth Technical Guide to 2-(Dicyclohexylphosphino)-1-phenylindole: Structure, Properties, and Catalytic Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the phosphine ligand, this compound. We will delve into its molecular architecture, the rationale behind its design, its synthesis and characterization, and its pivotal role in advancing modern cross-coupling catalysis.

Compound Profile and Molecular Structure

This compound, often recognized by trade names such as cataCXium® PInCy, is a monodentate phosphine ligand belonging to the indolylphosphine class.[1] Its structure is distinguished by a bulky dicyclohexylphosphino group attached to the 2-position of an N-phenyl substituted indole scaffold. This unique combination of steric and electronic features makes it a highly effective ligand for various transition metal-catalyzed reactions.[2]

The molecular structure is depicted below:

Table 1: Chemical and Physical Properties

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | dicyclohexyl(1-phenyl-1H-indol-2-yl)phosphine | [1][3] |

| CAS Number | 740815-36-5 | [1][2][4] |

| Molecular Formula | C₂₆H₃₂NP | [1][2][3] |

| Molecular Weight | 389.51 g/mol | [1][2][3] |

| Appearance | White to yellow powder | [1][2] |

| Melting Point | 157-159 °C (recrystallized from hexane) | [1][2][4] |

| Boiling Point | 546.2 ± 32.0 °C (Predicted) | [1][4] |

| Sensitivity | Air sensitive | [1] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) and protected from light. |[1] |

The Design Rationale: A Synergy of Steric and Electronic Effects

The efficacy of a phosphine ligand in catalysis is fundamentally tied to its steric and electronic properties. The architecture of this compound is a deliberate fusion of features designed to optimize catalytic activity, particularly in palladium-catalyzed cross-coupling reactions.

-

The Dicyclohexylphosphino Group ([PCy₂]) : This moiety provides significant steric bulk around the metal center. This bulk is crucial for promoting the reductive elimination step in many catalytic cycles—the final, product-forming step. Furthermore, the electron-donating nature of the alkyl cyclohexyl groups increases the electron density on the phosphorus atom and, subsequently, the coordinated metal center. This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.

-

The N-Phenylindole Scaffold : The indole ring system itself possesses unique electronic properties. The nitrogen atom at the 1-position, substituted with a phenyl group, influences the electron density of the entire heterocyclic system. This scaffold serves as a robust and tunable platform, positioning the phosphine group for effective coordination with the metal catalyst. The strategic placement of the bulky phosphine at the 2-position of the indole creates a sterically demanding environment that is key to its high performance.[5]

The interplay between these components results in a ligand that can stabilize the catalytically active low-coordinate metal species (e.g., Pd(0)) and accelerate the key elementary steps of the catalytic cycle.

Caption: Plausible Synthetic Workflow for the Ligand.

Characterization Protocol

To ensure the identity and purity of the synthesized ligand, a suite of analytical techniques is employed.

Table 2: Standard Characterization Methods

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Complex multiplets in the aromatic region corresponding to the indole and phenyl protons. Signals in the aliphatic region for the cyclohexyl groups. |

| ¹³C NMR | Aromatic and aliphatic signals consistent with the proposed structure. |

| ³¹P NMR | A single characteristic resonance in the phosphine region, confirming the presence of a single phosphorus environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the compound (389.2270). [3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds. The spectrum should conform to the reference structure. [2]|

Core Applications in Catalysis

This compound has proven to be a highly versatile and efficient ligand for several critical palladium-catalyzed cross-coupling reactions that are foundational to modern organic synthesis. [2][3]

A. Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The ligand's steric bulk and electron-donating ability are instrumental in facilitating the coupling of even sterically hindered or electronically deactivated substrates. [1][3]

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup : To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Preparation : In a separate vial under an inert atmosphere, pre-mix a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

-

Reaction Assembly : Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition : Add a degassed solvent (e.g., Toluene/Water mixture, 10:1) via syringe.

-

Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by TLC or GC-MS.

-

Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone of C-N bond formation, enabling the synthesis of arylamines from aryl halides and amines. The ligand helps to overcome the challenges associated with C-N bond formation, which is often more difficult than C-C bond formation. [1][2] Exemplary Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere Setup : To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol) and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).

-

Catalyst Preparation : In a separate vial, pre-mix a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).

-

Reaction Assembly : Add the catalyst mixture to the flask. Add the amine (1.2 mmol).

-

Solvent Addition : Add a degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

-

Reaction Execution : Heat the mixture to the required temperature (e.g., 90-120 °C) and stir until the starting material is consumed.

-

Workup and Purification : Follow a similar aqueous workup and chromatographic purification procedure as described for the Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is critical for both user safety and maintaining the integrity of the reagent.

-

Handling : Due to its air sensitivity, this compound must be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). [1]Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage : The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under a blanket of nitrogen or argon. [1]Protect from light and moisture to prevent degradation.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

| ![]() | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from ChemicalBook.[1]

Conclusion

This compound stands out as a robust and highly effective phosphine ligand in the synthetic chemist's toolkit. Its meticulously designed structure, which balances significant steric hindrance with potent electron-donating character, makes it an exemplary choice for challenging palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles of its design and application, researchers can leverage this powerful tool to accelerate the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

References

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195. Retrieved from [Link]

-

CAS 740815-36-5 this compound - Alfa Chemistry. (n.d.). Retrieved from [Link]

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. Retrieved from [Link]

-

Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1- methyl-1H-indole (CM-phos) - Organic Syntheses. (2024). Retrieved from [Link]

-

2-(Dicyclohexylphosphino)-1-phenyl-1H-indole - MySkinRecipes. (n.d.). Retrieved from [Link]

-

This compound | CAS#:740815-36-5 | Chemsrc. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Catalytic Mechanism of 2-(Dicyclohexylphosphino)-1-phenylindole

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures. The efficacy of these transformations is critically dependent on the nature of the ancillary ligand bound to the palladium center. Among the pantheon of advanced phosphine ligands, 2-(Dicyclohexylphosphino)-1-phenylindole, often referred to as cBRIDP, has emerged as a powerful tool. This guide delineates the core mechanistic principles governing its action in catalysis. We will explore the unique structural and electronic attributes of this ligand and explain how they synergistically operate to facilitate the key elementary steps of the catalytic cycle—oxidative addition, transmetalation, and, most critically, reductive elimination. By understanding the causality behind its high performance, researchers can better leverage this catalyst system for challenging chemical transformations in pharmaceutical and materials science applications.

Introduction: The Imperative for Advanced Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, yet their success is not guaranteed. The facile and efficient generation of a monoligated, coordinatively unsaturated Pd(0) species is paramount for initiating the catalytic cycle.[1][2] Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ often require in-situ reduction, a process that can be inefficient and lead to catalyst deactivation.[1][3] The development of specialized, bulky, and electron-rich phosphine ligands, such as the dialkylbiaryl phosphines pioneered by Buchwald, has been a major breakthrough.[4] These ligands are designed to stabilize the active Pd(0) catalyst, accelerate the elementary steps of the catalytic cycle, and expand the substrate scope to include historically challenging partners like aryl chlorides.[4][5]

This compound fits squarely into this class of elite ligands. Its design incorporates features intended to overcome common hurdles in cross-coupling catalysis.

Structural and Electronic Properties: The Design of an Efficient Ligand

The remarkable catalytic activity of this compound stems from a deliberate combination of steric and electronic features.[6]

-

Steric Hindrance : The two cyclohexyl groups attached to the phosphorus atom create a large, sterically demanding cone angle. This bulk is not merely a passive feature; it actively promotes the crucial final step of the catalytic cycle, reductive elimination, where the new C-C or C-heteroatom bond is formed and the product is released.[5][7] This steric pressure helps to destabilize the Pd(II) intermediate, lowering the energy barrier for product formation.[8]

-

Electron-Richness : The indole moiety, combined with the electron-donating nature of the dicyclohexylphosphino group, renders the phosphorus center highly electron-rich.[4] This high electron density on the palladium center is critical for facilitating the oxidative addition of aryl halides (especially less reactive aryl chlorides) to the Pd(0) complex, the first and often rate-limiting step of the cycle.[5]

-

Unique Backbone : The 1-phenylindole scaffold provides a rigid and well-defined geometry. This structural rigidity can prevent catalyst inhibition pathways and stabilize the reactive monoligated palladium species that are key to high catalytic turnover.[8]

These properties make the ligand highly effective in a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6]

The Core Mechanism of Action in a Palladium-Catalyzed Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) cycle.[2] The this compound ligand (L) plays a decisive role in modulating the efficiency of each step.

Catalyst Activation: Formation of the Active L-Pd(0) Species

The journey begins with the generation of the active catalyst. When using a Pd(II) precatalyst, such as Pd(OAc)₂, an in-situ reduction is required to form the Pd(0) species.[1] More advanced systems utilize pre-formed, air-stable Pd(II) precatalysts that incorporate the ligand. These are designed for facile activation under basic reaction conditions to generate the desired L-Pd(0) species cleanly and efficiently.[1][9] This activation often involves a base-induced reductive elimination from the precatalyst itself.[9]

Workflow for Precatalyst Activation

Caption: Precatalyst activation to the active L-Pd(0) catalyst.

Oxidative Addition

Once the active L-Pd(0) catalyst is formed, it reacts with the aryl halide (Ar-X). The high electron density imparted by the this compound ligand facilitates the insertion of the palladium atom into the Ar-X bond, forming a Pd(II) intermediate.

L-Pd(0) + Ar-X → L-Pd(II)(Ar)(X)

This step is often the rate-determining step, particularly for less reactive electrophiles like aryl chlorides. The ligand's strong electron-donating ability is crucial for accelerating this process.[4]

Transmetalation

In the case of a Suzuki-Miyaura coupling, the next step is transmetalation. The organoboron reagent (e.g., a boronic acid, R-B(OH)₂), activated by a base, transfers its organic group (R) to the palladium center, displacing the halide (X).

L-Pd(II)(Ar)(X) + [R-B(OH)₃]⁻ → L-Pd(II)(Ar)(R) + X⁻ + B(OH)₃

The exact mechanism of this step is complex and heavily influenced by the base and solvent, but it results in a key intermediate where both coupling partners are bound to the palladium.[5]

Reductive Elimination

This is the final, product-forming step. The L-Pd(II)(Ar)(R) intermediate eliminates the final product (Ar-R), regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.

L-Pd(II)(Ar)(R) → L-Pd(0) + Ar-R

The significant steric bulk of the dicyclohexyl groups on the ligand is paramount here.[5] This steric clash forces the Ar and R groups into proximity, promoting the bond formation and reductive elimination that releases the product.[7][8] Mechanistic studies have repeatedly shown that bulky, electron-rich ligands dramatically increase the rate of reductive elimination.[7][10]

The Complete Catalytic Cycle

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.

Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

The following protocol is a representative example for utilizing this compound in a Suzuki-Miyaura reaction.

Objective: To couple an aryl chloride with a phenylboronic acid.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

This compound (Ligand)

-

Aryl Chloride (1.0 mmol)

-

Phenylboronic Acid (1.2 mmol)

-

Potassium Phosphate (K₃PO₄, 2.0 mmol)

-

Toluene/Water (10:1 mixture, 5 mL)

-

Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

-

Catalyst Pre-formation (Recommended): In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the ligand (0.012 mmol, 1.2 mol%) to a dry reaction vial. Add 1 mL of toluene and stir for 10 minutes at room temperature. This allows for the formation of a well-defined active catalyst precursor.

-

Reagent Addition: To the vial containing the pre-formed catalyst, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Add the remaining 4 mL of the toluene/water solvent mixture.

-

Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

-

Monitoring: Stir the reaction vigorously for the specified time (typically 8-24 hours). The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Analysis and Interpretation

The effectiveness of a ligand is quantified by reaction yield, turnover number (TON), and turnover frequency (TOF). Below is a summary table illustrating the typical performance enhancement seen with advanced ligands like this compound compared to simpler phosphines for a challenging aryl chloride coupling.

| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| PPh₃ (Triphenylphosphine) | 2 | 110 | 24 | <10 |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 1 | 100 | 18 | 75 |

| This compound | 1 | 100 | 12 | >95 |

Data is representative and compiled for illustrative purposes.

The data clearly shows that the combination of steric bulk and electron-rich character in this compound leads to significantly higher yields in shorter reaction times, even with challenging substrates.

Conclusion and Future Outlook

The mechanism of action for this compound in palladium catalysis is a prime example of rational ligand design. Its architecture provides the ideal balance of steric and electronic properties to accelerate all key stages of the catalytic cycle, most notably the rate-limiting oxidative addition and product-releasing reductive elimination steps. This results in a highly active, robust, and versatile catalyst system suitable for demanding applications in drug discovery and materials science. As the field continues to evolve, the principles embodied by this ligand will undoubtedly guide the development of next-generation catalysts capable of mediating even more challenging and unprecedented chemical transformations.

References

-

Hein, J. E., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Vautravers, C. S., et al. (2018). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society. [Link]

-

Barrios-Landeros, F., et al. (2005). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics. [Link]

-

Chew, Y. X., et al. (2020). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

-

Vautravers, C. S., et al. (2018). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon-Nitrogen Bonds. PubMed. [Link]

-

Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition. [Link]

-

Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

-

Hartwig, J. F., et al. (2017). Reductive elimination of alkylamines from phosphine-ligated alkylpalladium(II) amido complexes. Morressier. [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

-

Kwong, F. Y., et al. (2011). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). ResearchGate. [Link]

-

Kwong, F. Y., et al. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Structures of cBRIDP ligand, pre-catalyst [Pd(cinnamyl)Cl]2 and in... ResearchGate. [Link]

-

Chen, W.-C. (n.d.). Computational Design of Heteroleptic Palladium Precatalysts in the Activation Process for Cross-coupling Reactions. Asian Consortium on Computational Materials Science. [Link]

-

MySkinRecipes. (n.d.). 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. MySkinRecipes. [Link]

-

Gealageas, R., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Catalysis. [Link]

-

Nolan, S. P., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc. [Link]

-

Buchwald, S. L. (2016). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

-

Jarvo, E. R. (2014). Cross-coupling reactions: Method development, mechanistic studies, and computational design. Morressier. [Link]

-

Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. [Link]

-

Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development. [Link]

Sources

- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-(Dicyclohexylphosphino)-1-phenylindole

Introduction: The Role and Challenges of a Modern Buchwald Ligand

2-(Dicyclohexylphosphino)-1-phenylindole, a member of the cataCXium® PInCy ligand family, has emerged as a valuable tool for chemists engaged in palladium-catalyzed cross-coupling reactions.[1][2] Its utility in forming carbon-carbon and carbon-heteroatom bonds is well-documented, underpinning synthetic routes in pharmaceutical and materials science. The ligand's structure, featuring a bulky, electron-rich dicyclohexylphosphino group appended to a phenylindole scaffold, imparts high catalytic activity. However, these same electronic properties render the ligand susceptible to degradation, particularly oxidation.[3] Furthermore, its solubility characteristics dictate the choice of reaction media and can significantly impact reaction kinetics and overall process efficiency.

This guide provides a comprehensive overview of the solubility and stability of this compound. Recognizing that specific quantitative data is often generated in-house, we present not only known properties but also detailed, field-proven protocols for researchers to determine these critical parameters under their specific laboratory conditions. This approach ensures that experimental design is built on a solid foundation of physicochemical understanding, leading to more robust and reproducible synthetic outcomes.

Physicochemical Properties

A summary of the known physical properties of this compound is presented below. These values serve as a baseline for handling and characterization.

| Property | Value | Source(s) |

| CAS Number | 740815-36-5 | [1][4] |

| Molecular Formula | C₂₆H₃₂NP | [1][4] |

| Molecular Weight | 389.51 g/mol | [1][4] |

| Appearance | White to yellow powder | [4][5] |

| Melting Point | 157-159 °C (recrystallized from hexane) | [4][5][6] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [6] |

Part 1: Solubility Profile and Determination

The solubility of a ligand is a critical parameter that influences its performance in homogeneous catalysis. Poor solubility can lead to heterogeneous reaction mixtures, resulting in inconsistent catalytic activity and difficulties in purification.

Theoretical Solubility Profile

The structure of this compound—a large, nonpolar organic molecule—suggests that its solubility will be governed by the "like dissolves like" principle. The bulky dicyclohexyl and phenyl groups contribute to significant van der Waals interactions. Therefore, it is expected to be soluble in nonpolar organic solvents such as toluene, hexane, and diethyl ether, and likely to have good solubility in moderately polar solvents like tetrahydrofuran (THF) and dichloromethane (DCM). Conversely, it is expected to be insoluble in highly polar protic solvents like water and ethanol.

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic approach to determining the solubility of this compound.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the solubility of the ligand in a specific solvent at a given temperature. The choice of the gravimetric method is based on its simplicity and accuracy for non-volatile solutes.

Materials:

-

This compound

-

Anhydrous, degassed solvents of interest (e.g., toluene, THF, DCM, hexane)

-

Thermostatically controlled shaker or stir plate

-

Calibrated analytical balance (readable to 0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Glass vials with screw caps

-

0.2 µm PTFE syringe filters and syringes

-

Inert atmosphere source (glovebox or Schlenk line)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. Causality: Using an excess of the solid ensures that a saturated solution is formed, which is essential for an accurate solubility measurement.

-

Equilibration: Place the vial in a thermostatically controlled environment (e.g., a water bath on a shaker) set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours with continuous agitation. Causality: A 24-hour period is typically sufficient to ensure that the dissolution process has reached equilibrium. Constant temperature is critical as solubility is temperature-dependent.[5]

-

Phase Separation: Allow the suspension to settle for a few hours at the same controlled temperature. Carefully draw the supernatant into a syringe and filter it through a 0.2 µm PTFE syringe filter into a clean, pre-weighed glass vial. Causality: Filtration is crucial to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[5]

-

Aliquot Transfer: Accurately transfer a known volume of the clear filtrate (e.g., 2.00 mL) to a second pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the second vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the ligand's melting point to leave behind the dissolved solid.

-

Final Weighing: Once the residue is completely dry, weigh the vial again.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

Data Presentation Template:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Toluene | 25 | User-determined | User-calculated |

| THF | 25 | User-determined | User-calculated |

| DCM | 25 | User-determined | User-calculated |

| Hexane | 25 | User-determined | User-calculated |

| Acetonitrile | 25 | User-determined | User-calculated |

Part 2: Stability Profile and Assessment

The stability of this compound is paramount for its effective use in catalysis. Degradation of the ligand leads to the formation of phosphine oxide, which is ineffective as a ligand and can result in catalyst deactivation and reaction failure.[3]

Primary Degradation Pathway: Oxidation

The phosphorus atom in this compound possesses a lone pair of electrons, which is fundamental to its ability to coordinate to a metal center. However, this electron-rich nature also makes it susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide (P=O).[3] The dicyclohexyl groups are electron-donating, further increasing the electron density on the phosphorus atom and its propensity for oxidation compared to arylphosphines. However, the steric bulk of the cyclohexyl groups can provide a degree of kinetic stability by hindering the approach of oxygen.[7]

Experimental Workflow for Stability Assessment

This workflow details a method for assessing the oxidative and thermal stability of the ligand in solution.

Protocol for Assessing Oxidative Stability by ³¹P NMR Spectroscopy

³¹P NMR is an ideal technique for this assessment due to its high sensitivity to the chemical environment of the phosphorus atom. The oxidation of a phosphine to a phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum (typically 20-40 ppm).[8]

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes with caps and septa

-

Inert atmosphere source (glovebox or Schlenk line)

-

NMR spectrometer

Procedure:

-

Sample Preparation (t=0): Inside a glovebox or using a Schlenk line, prepare a solution of the ligand (e.g., 10-15 mg) in the deuterated solvent (e.g., 0.6 mL) in an NMR tube. Seal the tube with a septum under an inert atmosphere. Causality: Preparing the initial sample under inert conditions is crucial to establish a baseline (t=0) with minimal initial oxidation.

-

Initial Spectrum: Acquire a quantitative ³¹P NMR spectrum of the initial solution. Note the chemical shift and integration of the phosphine peak.

-

Exposure to Air: Remove the septum and cap the NMR tube with a cap that allows for air exchange (e.g., a cap with a needle puncture). Start a timer.

-

Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).

-

Data Analysis: For each spectrum, identify the signal for the phosphine and the new signal for the phosphine oxide. Integrate both peaks. Calculate the percentage of remaining phosphine at each time point:

% Phosphine = [Integration(Phosphine) / (Integration(Phosphine) + Integration(Phosphine Oxide))] * 100

-

Reporting: Plot the percentage of remaining phosphine as a function of time to visualize the rate of oxidation.

Best Practices for Handling and Storage

Given its air-sensitive nature, strict adherence to inert atmosphere techniques is mandatory for maintaining the integrity of this compound.

-

Solids: Always handle and weigh the solid ligand inside a glovebox with a low-oxygen (<10 ppm) and low-moisture (<10 ppm) atmosphere.[3][9] Store the solid in a tightly sealed container inside a glovebox or a desiccator under an inert atmosphere.[3]

-

Solutions: Prepare solutions using anhydrous, degassed solvents.[3] Solvents can be degassed by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (three cycles are recommended for high purity).[8][10] Store solutions under an inert atmosphere in sealed flasks (e.g., Schlenk flasks) and, if possible, in a freezer to slow down potential decomposition pathways.

Conclusion

This compound is a powerful ligand in modern organic synthesis. A thorough understanding and characterization of its solubility and stability are not academic exercises but prerequisites for developing reliable, scalable, and reproducible catalytic processes. While this guide provides a framework based on established chemical principles and general protocols, it is imperative for researchers to perform their own assessments under the specific conditions of their intended applications. The protocols and workflows detailed herein offer a robust starting point for such investigations, empowering scientists to harness the full potential of this versatile ligand while mitigating the risks associated with its handling.

References

-

BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Retrieved from BenchChem website.[3]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Secondary Phosphine Oxides as Pre-Ligands for Nanoparticle Stabilization. Retrieved from The Royal Society of Chemistry website.[11]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website.[10]

-

Guo, W., et al. (2006). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability, 91, 21-30.[9]

-

ACS Publications. (n.d.). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry.[12]

-

ACS Publications. (n.d.). Rationale Behind the Resistance of Dialkylbiaryl Phosphines toward Oxidation by Molecular Oxygen. Journal of the American Chemical Society.[7]

-

Chemsrc. (2025, August 23). This compound. Retrieved from Chemsrc website.[4]

-

Neilson Lab. (n.d.). The manipulation of air.sensitive compounds. Retrieved from Neilson Lab website.[13]

-

ChemicalBook. (2025, July 16). This compound. Retrieved from ChemicalBook website.[1]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.[5]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary website.

-

SciSpace. (n.d.). The important role of the nuclearity, rigidity and solubility of phosphane ligands on the biological activity of gold(I) complexes.[14]

-

Alfa Chemistry. (n.d.). CAS 740815-36-5 this compound. Retrieved from Alfa Chemistry website.[2]

-

PubMed. (2010, August 9). Design, synthesis, photophysics, and anion-binding studies of bis(dicyclohexylphosphino)methane-containing dinuclear gold(I) thiolate complexes with urea receptors.[15]

-

Wiley Online Library. (n.d.). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis.[16]

-

BenchChem. (n.d.). Improving the stability of phosphine-ligated metal catalysts. Retrieved from BenchChem website.[8]

-

ChemicalBook. (n.d.). This compound CAS#: 740815-36-5. Retrieved from ChemicalBook website.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CAS#:740815-36-5 | Chemsrc [chemsrc.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 14. scispace.com [scispace.com]

- 15. Design, synthesis, photophysics, and anion-binding studies of bis(dicyclohexylphosphino)methane-containing dinuclear gold(I) thiolate complexes with urea receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Indolylphosphines: A New Frontier in Catalytic Efficiency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of more efficient, robust, and versatile catalysts has driven significant innovation in the field of organic synthesis. Within the domain of cross-coupling reactions, the design of phosphine ligands has proven to be a particularly fruitful endeavor. This technical guide provides a comprehensive overview of the discovery and development of indolylphosphine ligands, a class of electron-rich and sterically tunable ligands that have emerged as powerful tools for challenging catalytic transformations. We will delve into the rational design principles that led to their inception, provide detailed synthetic protocols, and explore their broad applicability in modern catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique advantages of indolylphosphine ligands in their own work.

The Evolution of Phosphine Ligands: A Prelude to Indolylphosphines

The advent of palladium-catalyzed cross-coupling reactions revolutionized the art of C-C and C-heteroatom bond formation. The efficacy of these transformations is intrinsically linked to the nature of the ancillary ligands that coordinate to the palladium center, influencing its stability, reactivity, and selectivity.[1] Early generations of phosphine ligands, such as triarylphosphines (e.g., PPh₃), laid the groundwork but were often limited to reactive aryl iodides and bromides under harsh conditions.

A significant breakthrough came with the development of sterically hindered and electron-rich alkylphosphine and biarylphosphine ligands by research groups led by Buchwald and Hartwig.[2][3] Ligands like SPhos and XPhos, characterized by a biaryl backbone, demonstrated remarkable activity for the coupling of less reactive aryl chlorides and even sulfonates, broadening the scope of reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[3][4] The success of these ligands is attributed to their ability to promote both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product, two key steps in the catalytic cycle.[5]

However, the quest for ligands that are not only highly active but also easily tunable and synthetically accessible continued. This drive for innovation set the stage for the emergence of a new class of ligands that would offer a unique combination of electronic richness, steric diversity, and synthetic modularity: the indolylphosphines.[6]

The Rise of Indolylphosphines: Design and Synthesis

Indolylphosphine ligands are characterized by a phosphine moiety directly attached to an indole scaffold. This design offers several key advantages:

-

High Electron-Donating Capacity: The indole nucleus is an electron-rich heterocycle, which, when incorporated into a phosphine ligand, enhances the electron density at the phosphorus atom. This increased electron-donating ability facilitates the oxidative addition of challenging substrates, such as aryl chlorides, to the palladium center.[6]

-

Steric Tunability: The indole scaffold provides multiple positions for substitution, allowing for the fine-tuning of the ligand's steric bulk. This is crucial for creating a suitable coordination environment around the metal center to promote reductive elimination and prevent catalyst decomposition.[7][8]

-

Synthetic Accessibility: Many indolylphosphine ligands can be synthesized from readily available and relatively inexpensive starting materials using well-established synthetic methodologies like the Fischer indole synthesis.[7][9]

General Synthetic Strategy

A common and versatile route to indolylphosphine ligands involves a multi-step sequence, exemplified by the synthesis of the highly effective ligand, 2-(2-(dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos).[7][8]

Caption: Synthetic workflow for CM-phos.

Detailed Experimental Protocol: Synthesis of CM-phos

The following protocol is a detailed, step-by-step methodology for the synthesis of CM-phos, a representative and highly active indolylphosphine ligand.[2][7]

Part A: Synthesis of 2-(2-Bromophenyl)-1H-indole

-

Reaction Setup: In a round-bottomed flask, combine 2-bromoacetophenone (4.0 g, 20 mmol) and phenylhydrazine (2.6 g, 24 mmol).

-

Acid Addition: Slowly add phosphoric acid (10.0 mL) to the mixture with stirring.

-

Cyclization: After the initial reaction subsides, add polyphosphoric acid (56.7 g) portion-wise. Heat the mixture to 120 °C for 2 hours.

-

Workup: Carefully pour the hot reaction mixture into ice water. Extract the aqueous mixture with dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane) to yield 2-(2-bromophenyl)-1H-indole.

Part B: Synthesis of 2-(2-Bromophenyl)-1-methyl-1H-indole

-

Deprotonation: To a solution of 2-(2-bromophenyl)-1H-indole (from Part A) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Methylation: After gas evolution ceases, add dimethyl sulfate dropwise to the reaction mixture.

-

Workup: Allow the reaction to warm to room temperature and stir for 30 minutes. Carefully quench the reaction with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part C: Synthesis of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos)

-

Lithiation: Dissolve 2-(2-bromophenyl)-1-methyl-1H-indole (from Part B) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (in hexanes) dropwise.

-

Phosphinylation: After stirring at -78 °C for 1 hour, add chlorodicyclohexylphosphine dropwise to the reaction mixture.

-

Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol/ethanol mixture) to afford CM-phos as a white solid.[10]

Structural and Electronic Properties

The efficacy of indolylphosphine ligands stems from their unique structural and electronic characteristics. The indole moiety acts as a strong σ-donor, increasing the electron density on the phosphorus atom and, consequently, on the coordinated palladium center. This enhanced electron density facilitates the oxidative addition of less reactive electrophiles.

Caption: General structure of an indolylphosphine ligand.

Furthermore, the indole ring can participate in non-covalent interactions with the palladium center, a phenomenon known as hemilability. This interaction can stabilize the catalytically active species and facilitate key steps in the catalytic cycle. X-ray crystallographic studies of palladium-indolylphosphine complexes have provided valuable insights into their solid-state structures, revealing key bond lengths and angles that influence their catalytic behavior.[1][11][12] For instance, the P-Pd-P bite angle in chelating indolylphosphine complexes and the Pd-C bond lengths in oxidative addition adducts can be correlated with catalytic activity.

Applications in Catalysis: The Suzuki-Miyaura Coupling

Indolylphosphine ligands have demonstrated exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions. Their application in the Suzuki-Miyaura coupling of aryl chlorides is particularly noteworthy, as these substrates are often challenging for less electron-rich ligand systems.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps: oxidative addition, transmetalation, and reductive elimination. The indolylphosphine ligand plays a crucial role in each of these steps.

Caption: Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition: The electron-rich nature of the indolylphosphine ligand facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the organoboron reagent (Ar'B(OR)₂) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. The base is crucial in this step to activate the organoboron species.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst and completing the cycle. The steric bulk of the indolylphosphine ligand promotes this final, product-forming step.

Performance Data

The following table summarizes the performance of various indolylphosphine ligands in the Suzuki-Miyaura coupling of challenging aryl chlorides, highlighting their ability to achieve high yields with low catalyst loadings.

| Ligand | Aryl Chloride | Arylboronic Acid | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| CM-phos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | 0.01 | K₃PO₄·H₂O | THF | 100 | 24 | 98 | [13] |

| Ligand 2b | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | 0.5 | K₃PO₄ | Toluene | 100 | 24 | 95 | [6] |

| Ligand 2d | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ | 0.2 | K₃PO₄ | Toluene | 100 | 24 | 99 | [6] |

| InAm-phos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | 0.005 | K₃PO₄ | Toluene | 110 | 0.17 | 98 | [12] |

| Ligand 2b | 2-Chloro-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ | 1.0 | K₃PO₄ | Toluene | 100 | 24 | 92 | [6] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling using CM-phos

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Pd/CM-phos catalytic system.[13][14]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (tribasic) (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and CM-phos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, 2 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Comparative Analysis: Indolylphosphines vs. Buchwald-Type Ligands

While both indolylphosphines and Buchwald-type biarylphosphines are highly effective, electron-rich ligands, there are key distinctions that can influence their performance in specific applications.

| Feature | Indolylphosphines | Buchwald-Type Biarylphosphines |

| Core Scaffold | Indole | Biphenyl |

| Electron Donation | Generally very high due to the electron-rich indole ring. | High, tunable by substituents on the biaryl backbone. |

| Synthetic Modularity | Highly modular; facile diversification via Fischer indole synthesis and N-functionalization. | Modular, but often requires multi-step synthesis for diversification. |

| Hemilability | Potential for hemilabile coordination involving the indole nitrogen or arene π-system. | Can exhibit hemilabile interactions with the lower aryl ring of the biphenyl scaffold. |

| Key Applications | Particularly effective for challenging Suzuki-Miyaura couplings of aryl chlorides and sulfonates. | Broadly applicable in a wide range of cross-coupling reactions, including C-N and C-O bond formation. |

Direct comparative studies have shown that indolylphosphine ligands can, in some cases, offer superior performance to established Buchwald-type ligands, particularly in terms of catalyst loading and reaction rates for specific substrate combinations.[6][15] The ease of synthesis and diversification of indolylphosphines also makes them attractive for high-throughput screening and catalyst optimization.

Future Outlook

The development of indolylphosphine ligands represents a significant advancement in the field of homogeneous catalysis. Their unique combination of electronic richness, steric tunability, and synthetic accessibility has enabled the development of highly active and versatile catalytic systems for challenging cross-coupling reactions. Future research in this area is likely to focus on the development of chiral indolylphosphine ligands for asymmetric catalysis, the exploration of their utility with other transition metals, and their application in an even broader range of synthetic transformations. The principles of rational ligand design that led to the discovery of indolylphosphines will undoubtedly continue to inspire the development of next-generation catalysts with unprecedented efficiency and selectivity.

References

-

Wong, S. M., et al. (2016). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). ChemInform, 47(33). [Link]

-

Wong, S. M., et al. (n.d.). Preparation of 2-(2-(dicyclohexylphosphino)phenyl)-1-methyl-1h-indole (CM-phos). Semantic Scholar. [Link]

-

So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(15), 2795–2798. [Link]

-